

avoiding off-target effects of 5'-(N-Cyclopropyl)carboxamidoadenosine in experiments

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Compound of Interest

Compound Name: 5'-(N-Cyclopropyl)carboxamidoadenosine

Cat. No.: B1662663

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Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

Welcome to the technical support center for **5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CPCA in experiments while minimizing and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)** and what is its primary target?

A1: **5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)** is a synthetic analog of adenosine. It is recognized as an agonist for adenosine receptors, with a notable activity at the A2 adenosine receptor subtype.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What are off-target effects and why are they a concern when using CPCA?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. With CPCA, this could involve interactions with other adenosine receptor subtypes (A1, A2B, A3) or entirely different classes of proteins. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings.

Q3: How can I be confident that the observed effects in my experiment are due to the intended on-target activity of CPCA?

A3: Confidence in on-target activity is best achieved through a multi-pronged approach. This includes using the lowest effective concentration of CPCA, employing selective antagonists for the target receptor and potential off-target receptors, and using control cell lines that lack the target receptor. Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can also be used to verify direct target engagement in a cellular context.

Q4: What are the known off-target activities of CPCA?

A4: While primarily known as an A2 adenosine receptor agonist, CPCA, like many adenosine analogs, can exhibit activity at other adenosine receptor subtypes. For instance, it has been shown to be a full agonist at the human A2B adenosine receptor in cAMP accumulation assays. A comprehensive screening of CPCA against a broad panel of other receptors is not readily available in the public domain, highlighting the importance of empirical validation in your specific experimental system.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Unexpected or inconsistent results between experiments.	Off-target effects at other adenosine receptor subtypes.	Use selective antagonists for A1 (e.g., DPCPX), A2B (e.g., MRS1754), and A3 (e.g., MRS1220) receptors to block potential off-target signaling.
Cell line-dependent expression of adenosine receptor subtypes.	Characterize the expression profile of all four adenosine receptor subtypes in your cell model using techniques like qPCR or Western blotting.	
Observed phenotype is not blocked by a selective A2A antagonist (e.g., ZM241385).	The effect is mediated by another adenosine receptor subtype where CPCA is also active (e.g., A2B).	Test for the involvement of other adenosine receptor subtypes by using their respective selective antagonists.
The effect is due to a non-adenosine receptor off-target.	Consider performing a broad off-target screening analysis through a commercial service.	
Cellular toxicity at higher concentrations of CPCA.	Engagement of off-target proteins that regulate cell viability.	Perform a dose-response curve for toxicity and use the lowest effective concentration of CPCA for your on-target effect.
The chemical scaffold of CPCA has inherent toxicity.	Use a structurally similar but inactive analog of CPCA as a negative control to assess non-specific toxicity.	

Quantitative Data

Understanding the selectivity profile of CPCA is crucial for designing experiments that minimize off-target effects. Below is a summary of available data for CPCA and the non-selective

adenosine agonist NECA to provide context. It is important to note that affinity (K_i) and potency (EC₅₀) values can vary between different studies and experimental conditions.

Table 1: Agonist Activity of CPCA and NECA at Human Adenosine Receptors

Compound	Receptor Subtype	Assay Type	Activity	Value
CPCA	Human A2B	cAMP Accumulation	Full Agonist	-
NECA	Human A1	Radioligand Binding (K _i)	Agonist	14 nM[4]
Human A2A	Radioligand Binding (K _i)	Agonist	20 nM[4]	
Human A2B	Functional (EC ₅₀)	Agonist	2.4 μM[4]	
Human A3	Radioligand Binding (K _i)	Agonist	6.2 nM[4]	

Table 2: Antagonist Affinities for Controlling Off-Target Effects

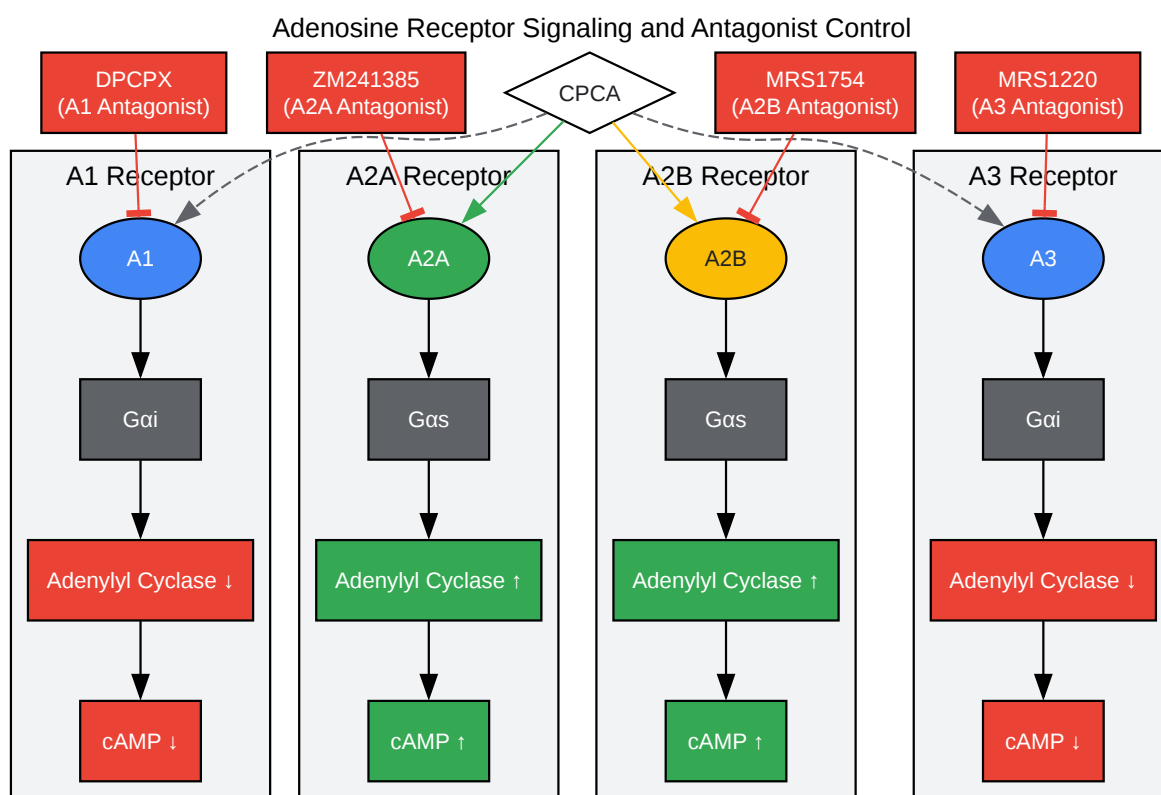
Antagonist	Primary Target	K _i at Human Receptors
DPCPX	A1	3.9 nM (A1), 130 nM (A2A), 50 nM (A2B), 4000 nM (A3)[5]
ZM241385	A2A	Potent A2A antagonist[6][7][8][9]
MRS1754	A2B	1.97 nM (A2B), 503 nM (A1), 570 nM (A2A), 612 nM (A3)[10]
MRS1220	A3	0.65 nM (A3), >1000 nM (A1), >1000 nM (A2A)

Experimental Protocols & Visualizations

To aid in the experimental design and troubleshooting process, we provide detailed methodologies for key assays and visual workflows.

Signaling Pathways and Control Strategy

The following diagram illustrates the canonical signaling pathways for the four adenosine receptor subtypes and a strategy for using selective antagonists to isolate the activity of a specific receptor.

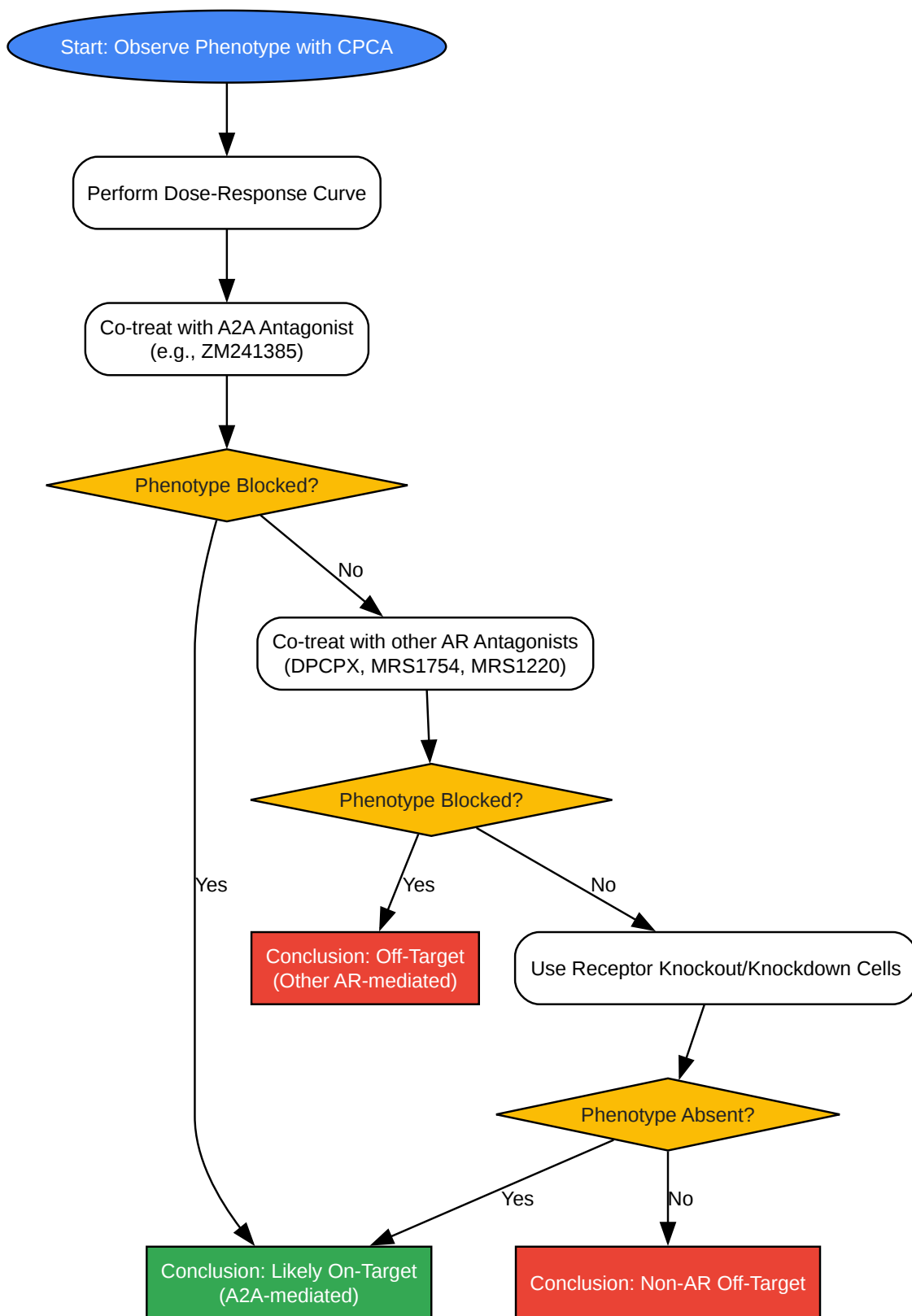


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Caption: Adenosine receptor signaling pathways and antagonist control.

Experimental Workflow: Investigating Off-Target Effects

This workflow outlines a systematic approach to determine if an observed cellular phenotype is an on-target or off-target effect of CPCA.



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Caption: Workflow for investigating on-target vs. off-target effects.

Detailed Methodologies

1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)

- Objective: To measure the functional potency (EC₅₀) of CPCA in modulating adenylyl cyclase activity.
- Methodology:
 - Cell Culture: Culture cells expressing the adenosine receptor of interest in a suitable format (e.g., 96-well plate).
 - Agonist Stimulation:
 - For Gs-coupled receptors (A_{2A}, A_{2B}): Treat cells with varying concentrations of CPCA.
 - For Gi-coupled receptors (A₁, A₃): Pre-treat cells with forskolin to stimulate adenylyl cyclase, then add varying concentrations of CPCA.
 - Incubation: Incubate for a predetermined time to allow for cAMP production.
 - Cell Lysis: Lyse the cells to release intracellular cAMP.
 - Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
 - Data Analysis: Plot the cAMP concentration against the log of the CPCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

2. β -Arrestin Recruitment Assay

- Objective: To assess the ability of CPCA to induce the recruitment of β -arrestin to the receptor, a key event in GPCR desensitization and signaling.
- Methodology:

- Cell Line: Use a cell line engineered to express the adenosine receptor of interest fused to one fragment of a reporter enzyme (e.g., β -galactosidase or luciferase) and β -arrestin fused to the complementary fragment.
- Agonist Stimulation: Treat the cells with a serial dilution of CPCA.
- Incubation: Incubate to allow for receptor activation and β -arrestin recruitment.
- Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
- Data Analysis: Plot the signal intensity against the log of the CPCA concentration to generate a dose-response curve and calculate the EC50.

3. Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm the direct binding of CPCA to its target receptor in intact cells.
- Methodology:
 - Cell Treatment: Treat intact cells with CPCA or a vehicle control.
 - Heating: Heat cell lysates to a range of temperatures.
 - Pelleting: Centrifuge the samples to pellet aggregated, denatured proteins.
 - Supernatant Collection: Collect the supernatant containing the soluble proteins.
 - Detection: Quantify the amount of the target receptor in the soluble fraction using Western blotting or other protein detection methods.
 - Data Analysis: Plot the percentage of soluble receptor against temperature. A shift in the melting curve to a higher temperature in the presence of CPCA indicates target engagement.

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